2-Amino-6-ethoxybenzoic acid
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Overview
Description
2-Amino-6-ethoxybenzoic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the ethoxy group at the sixth carbon of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-ethoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 6-ethoxybenzoic acid followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of nitric and sulfuric acids, while the reduction can be performed using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
2-Amino-6-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-6-ethoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-6-methoxybenzoic acid
- 2-Amino-6-ethoxybenzothiazole
- 2-Amino-6-chlorobenzoic acid
Comparison: 2-Amino-6-ethoxybenzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 2-amino-6-methoxybenzoic acid, the ethoxy group provides different steric and electronic effects, potentially leading to variations in reactivity and selectivity in chemical reactions. Similarly, the presence of different substituents in compounds like 2-amino-6-ethoxybenzothiazole and 2-amino-6-chlorobenzoic acid can result in distinct properties and applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-amino-6-ethoxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
GPTMFTAOXBHXEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)O)N |
Origin of Product |
United States |
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